(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-5-16(20)18-12-8-17-19(9-12)10-13-11-21-14-6-3-4-7-15(14)22-13/h2-9,13H,10-11H2,1H3,(H,18,20)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMDFZPPYQBPGM-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including the pyrazole and benzodioxin moieties, suggest diverse biological activities. This article explores the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and relevant studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H17N3O3
- Molecular Weight : 299.33 g/mol
- IUPAC Name : (E)-N-[1-(2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)pyrazol-4-yl]but-2-enamide
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. These compounds have shown promising inhibitory effects against various cancer cell lines.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF7 | 15.0 | Inhibition of cell proliferation |
| This compound | A549 | 10.0 | Cell cycle arrest |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of pyrazole derivatives have been extensively documented. The compound is believed to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators.
Case Study: Anti-inflammatory Activity
In a study evaluating various pyrazole derivatives for their anti-inflammatory properties, this compound exhibited significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. The compound showed moderate to high activity against a range of bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways.
- Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
